molecular formula C12H16O4S B1228046 Benfuresate CAS No. 68505-69-1

Benfuresate

Cat. No.: B1228046
CAS No.: 68505-69-1
M. Wt: 256.32 g/mol
InChI Key: QGQSRQPXXMTJCM-UHFFFAOYSA-N
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Description

Benfuresate is a post-emergence herbicide belonging to the benzofuranyl alkylsulfonate family. It is primarily used for controlling grass and broad-leaved weeds in crops such as paddy rice, fruit, beans, sugarcane, cotton, and tobacco. The compound is known for its moderate aqueous solubility and relatively low mammalian toxicity .

Mechanism of Action

Target of Action

Benfuresate is a post-emergence herbicide

Mode of Action

This compound inhibits lipid synthesis . Lipids are crucial components of the cell membrane and are involved in energy storage, signaling, and insulation. By inhibiting lipid synthesis, this compound disrupts these processes, leading to the death of the plant.

Pharmacokinetics

This compound has a moderate aqueous solubility and is relatively volatile . . These properties suggest that this compound can be readily absorbed and distributed in the environment, but its bioavailability may be influenced by factors such as soil type, rainfall, and temperature.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it can be easily lost to the atmosphere under high temperatures or windy conditions. Its moderate aqueous solubility implies that it can be washed away by rain or irrigation. Furthermore, its persistence in soil and water can be affected by factors such as soil type, pH, temperature, and microbial activity .

Biochemical Analysis

Biochemical Properties

Benfuresate plays a crucial role in biochemical reactions by inhibiting the synthesis of fatty acids. This inhibition occurs through its interaction with specific enzymes involved in the fatty acid synthesis pathway. This compound primarily targets the enzyme acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis . By inhibiting this enzyme, this compound disrupts the production of fatty acids, leading to the death of the targeted weeds.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, this compound inhibits the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules . This inhibition leads to the disruption of cell membrane integrity and energy metabolism, ultimately causing cell death. Additionally, this compound affects cell signaling pathways and gene expression by altering the levels of key metabolites involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme acetyl-CoA carboxylase, thereby inhibiting its activity . This binding prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. The inhibition of acetyl-CoA carboxylase by this compound leads to a decrease in the production of fatty acids, which are essential for cell membrane formation and energy storage . Additionally, this compound may also affect other enzymes and proteins involved in fatty acid metabolism, further disrupting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can change over time. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to long-term effects on cellular function, including changes in gene expression and metabolic flux . These effects are likely due to the accumulation of this compound and its metabolites within the cells, leading to sustained inhibition of fatty acid synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects and primarily inhibits fatty acid synthesis . At higher doses, this compound can cause toxic effects, including liver and kidney damage, due to its accumulation in these organs . Additionally, high doses of this compound can lead to adverse effects on cellular metabolism and gene expression, further contributing to its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid synthesis. The primary enzyme targeted by this compound is acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA . This inhibition disrupts the entire fatty acid biosynthesis pathway, leading to a decrease in the production of fatty acids. Additionally, this compound may also affect other enzymes and cofactors involved in fatty acid metabolism, further disrupting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by plant cells through passive diffusion and is then distributed throughout the plant via the vascular system . Within the cells, this compound can interact with transporters and binding proteins that facilitate its movement to specific cellular compartments . The accumulation of this compound in certain tissues, such as the leaves and roots, can lead to localized effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and chloroplasts of plant cells . Within the cytoplasm, this compound interacts with enzymes and proteins involved in fatty acid synthesis, leading to the inhibition of this pathway . In the chloroplasts, this compound can affect the synthesis of fatty acids that are essential for the formation of thylakoid membranes and other chloroplast structures . The localization of this compound within these compartments is likely facilitated by specific targeting signals and post-translational modifications that direct it to these organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benfuresate can be synthesized through various methods involving benzofuran derivatives. One common approach includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Another method involves the Friedel-Crafts reaction conditions and reductive desulfurization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: Benfuresate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to simpler forms, often involving the cleavage of the sulfonate group.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce simpler benzofuran compounds.

Scientific Research Applications

Benfuresate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Ethofumesate: Another benzofuranyl alkylsulfonate herbicide with similar applications and mode of action.

    Bensulfuron-methyl: A sulfonylurea herbicide used for similar purposes but with a different chemical structure.

Uniqueness: Benfuresate is unique due to its specific chemical structure, which allows it to effectively inhibit lipid synthesis in a broad range of weed species. Its moderate toxicity and environmental profile make it a preferred choice in certain agricultural settings .

Properties

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSRQPXXMTJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058160
Record name Benfuresate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68505-69-1
Record name Benfuresate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68505-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfuresate [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benfuresate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate
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Record name BENFURESATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Thionyl chloride (4.3 g) was added dropwise to dimethylformamide (13 ml) maintained at about 5° C. To this was quickly added 4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate (9.5 g) from Example 2 in dimethylformamide (13 ml). The reaction mixture was then heated to 100° C. and maintained at that temperature for 4-5 hours, after which it was cooled and poured into water (100 ml). The oil was extracted with diethyl ether, washed with water, dried over magnesium sulphate and evaporated down to give 6.2 g of a brownish oil.
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4-hydroxy-3-(2-hydroxy-1,1-dimethylethyl)phenyl ethanesulphonate
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The same compound was also prepared by reacting 2,3-dihydro-3,3dimethyl-5-benzofuranol with ethanesulphonyl chloride in the presence of triethylamine in an analogous way to that described in Example 37(a).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Benfuresate and what is its primary use?

A1: this compound (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide primarily used to control perennial weeds, particularly those belonging to the Cyperus species (nutsedges), in various crops. [, , ]

Q2: How does this compound work as an herbicide?

A2: this compound disrupts lipid biosynthesis, specifically inhibiting the elongation of very-long-chain fatty acids (VLCFAs). [] This disruption affects cell membrane formation and other crucial cellular processes, ultimately leading to plant death.

Q3: Which growth stages of purple nutsedge are most susceptible to this compound?

A3: Young purple nutsedge seedlings are most sensitive to this compound. Research shows that soil incorporation of this compound up to eight days after shoot sprouting from the tuber provided effective control. [] Older seedlings showed a greater ability to recover from this compound application.

Q4: Does this compound move systemically within purple nutsedge?

A5: Negligible translocation of this compound was observed from the point of application (apical buds) to other parts of the plant, including other buds and roots. []

Q5: Is there evidence of weed resistance to this compound?

A7: While the provided research doesn't directly report this compound resistance, it highlights the development of resistance to sulfonylurea herbicides in Eleocharis acicularis and Sagittaria trifolia, common paddy field weeds. [, ] This emphasizes the importance of monitoring for potential resistance development with this compound, especially in areas with a history of herbicide resistance.

Q6: Are there alternative herbicides for controlling Eleocharis acicularis resistant to sulfonylurea herbicides?

A8: Yes, research suggests herbicides with different modes of action, such as thiobencarb, bromobutide, benzobicyclon, oxadiazon, this compound bifenox, and piperophos dimethametryn, show efficacy against sulfonylurea-resistant Eleocharis acicularis. [] The choice of alternative herbicide depends on the application timing.

Q7: How does this compound behave in different soil types and moisture conditions?

A10: While research highlights the impact of soil moisture on the bioavailability of various herbicides, including this compound, specific studies on this compound's behavior in various soil types and moisture conditions are limited in the provided abstracts. [, ] Further investigation is needed to understand how these factors influence its persistence, degradation, and potential for runoff.

Q8: What is the half-life of this compound in paddy fields, and how does it compare to other herbicides?

A11: The half-life of this compound in paddy field water was estimated to be between 49 to 63 days based on a single first-order kinetic model and 39 to 55 days based on a second-order kinetic model, depending on the specific soil type. [] Compared to other herbicides studied, this compound's half-life was relatively long, indicating potential persistence in the environment. For example, pretilachlor and esprocarb had half-lives of only 1.2 days. []

Q9: How does the runoff of this compound from paddy fields compare to other herbicides?

A12: Research shows that the runoff rate of this compound from paddy fields can be as high as 42%. [] This high runoff rate is attributed to its application method (post-flood) and its relatively high water solubility. This finding emphasizes the importance of water management strategies to minimize the risk of this compound contamination in surrounding water bodies.

Q10: What is known about the safety profile of this compound?

A13: While the provided abstracts don't offer detailed toxicity data, one study mentions that this compound induced developmental toxicity in zebrafish larvae. [] This highlights the need for comprehensive toxicological assessments to understand this compound's potential risks to aquatic organisms and other non-target species.

Q11: Are there specific formulations or combinations of this compound that enhance its efficacy or reduce its environmental impact?

A14: Research suggests that combinations of this compound with other herbicides, like bensulfuron, bifenox, and penoxsulam, can provide synergistic control of specific weeds. [, , ] These combinations may allow for lower application rates of this compound, potentially reducing environmental risks.

Q12: What analytical methods are used to detect and quantify this compound?

A15: Gas chromatography (GC) and flow injection analysis (FIA) coupled with fluorescence detection are among the analytical techniques used to determine this compound levels in various matrices. [, ] These methods enable the quantification of this compound residues in environmental samples and agricultural products, supporting regulatory monitoring and risk assessment efforts.

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